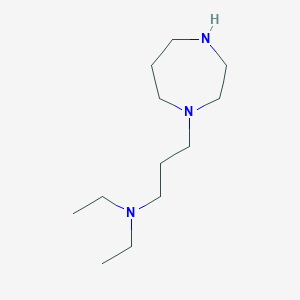

3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine

Description

3-(1,4-Diazepan-1-yl)-N,N-diethylpropan-1-amine is a tertiary amine derivative featuring a 1,4-diazepane (a seven-membered heterocyclic ring with two nitrogen atoms) linked via a propyl chain to a diethylamine group.

Properties

IUPAC Name |

3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N3/c1-3-14(4-2)10-6-11-15-9-5-7-13-8-12-15/h13H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSRQZOEVHOQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine can be achieved through several methods. One common approach involves the reductive amination of a suitable precursor. For instance, an imine intermediate can be formed by reacting a ketone with an amine, followed by reduction to yield the desired diazepane. This process often employs catalysts such as imine reductases (IREDs) to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Catalysts and reagents are carefully selected to minimize by-products and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Diazepan-1-yl)-N,N-diethylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert imine intermediates to amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the diazepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reductive amination often employs reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophilic substitution reactions may use reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reductive amination produces secondary or tertiary amines.

Scientific Research Applications

The compound “3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine,” also known as a derivative of propanamine with a diazepane moiety, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, pharmacology, and materials science, supported by comprehensive data tables and documented case studies.

Pharmacological Properties

The diazepane structure is known to impart anxiolytic and sedative properties. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly the GABAergic system.

Table 1: Pharmacological Activities of Diazepane Derivatives

| Compound Name | Activity Type | Target Receptor | Reference |

|---|---|---|---|

| This compound | Anxiolytic | GABA-A receptor | |

| Diazepam | Anxiolytic | GABA-A receptor | |

| 1,4-Diazepane | Sedative | GABA-A receptor |

Potential Therapeutic Uses

Research has suggested that this compound may be beneficial in treating anxiety disorders and insomnia due to its ability to enhance GABAergic transmission. Case studies have indicated positive outcomes in preclinical models.

Case Study: Anxiolytic Effects

In a study involving animal models, administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups. The results were measured using the elevated plus maze and open field tests, demonstrating its potential as an anxiolytic agent .

Polymer Chemistry

The unique nitrogen-containing structure allows for the incorporation of this compound into polymer matrices. This can enhance the mechanical properties and thermal stability of materials.

Table 2: Properties of Polymers Modified with Diazepane Compounds

| Polymer Type | Modification Type | Property Enhanced | Reference |

|---|---|---|---|

| Polyurethane | Incorporation of diazepane | Increased tensile strength | |

| Epoxy Resin | Cross-linking with diazepane | Improved thermal stability |

Nanotechnology Applications

Research has explored the use of this compound in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery.

Case Study: Drug Delivery Systems

A study demonstrated that nanoparticles synthesized using this compound as a stabilizing agent showed improved loading capacity for anticancer drugs. The release profile indicated sustained release over extended periods, making it a promising candidate for targeted therapy .

Mechanism of Action

The mechanism of action of 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing their activity. Pathways involved in its mechanism of action include binding to orexin receptors or inhibiting Rho-associated protein kinase (ROCK) pathways .

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

- Synthetic Yields : Yields for diazepane derivatives vary widely (8–51%), highlighting substrate-specific challenges in coupling reactions .

- Biological Data Gaps : Most evidence focuses on synthetic and structural data; direct activity data for the target compound are absent, necessitating extrapolation from analogs.

- Safety Uncertainties: The acetylated analog () is classified as an irritant, but the diethylamino variant’s toxicity remains unverified .

Biological Activity

3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine, a compound with a diazepane moiety, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a diazepane ring, which is known for its psychoactive properties. The presence of two ethyl groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly those involving GABAergic and dopaminergic pathways. These interactions are crucial in modulating mood and anxiety levels.

Table 1: Comparison of Biological Activities

Anxiolytic Properties

The compound exhibits anxiolytic effects by enhancing GABAergic transmission. This is supported by studies where similar diazepane derivatives demonstrated significant reductions in anxiety-like behavior in animal models.

Antitumor Activity

Recent studies have explored the potential antitumor activity of benzodiazepine derivatives. For instance, certain modifications in the benzodiazepine structure have shown promising results in inhibiting cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest.

Case Studies

- Antitumor Activity : A study on 1,4-benzodiazepine derivatives revealed that specific structural modifications led to enhanced antitumor activity. The deuterated variant exhibited remarkable efficacy against tumor models, highlighting the importance of chemical structure in biological activity .

- Anxiolytic Effects : In vivo studies involving elevated plus maze tests demonstrated that compounds with similar structures to this compound significantly reduced anxiety behaviors compared to controls .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 3-(1,4-diazepan-1-yl)-N,N-diethylpropan-1-amine, and how can reaction yields be optimized?

The compound is synthesized via nucleophilic substitution or Mitsunobu reactions. For example, coupling diazepane derivatives with halogenated amines (e.g., 3-chloro-N,N-diethylpropan-1-amine) in polar aprotic solvents like THF or DMSO under reflux yields the target structure . Mitsunobu reactions using phenol intermediates and alcohols (e.g., 3-(diethylamino)propan-1-ol) with triphenylphosphine and DIAD achieve 38–50% yields . Optimization involves stoichiometric control (1:1.2 molar ratio of reactants), extended reaction times (e.g., 72 hours for azide substitutions ), and inert atmospheres to prevent oxidation. Purification via silica gel chromatography (eluent: ethyl acetate/hexane) and HPLC (95–99% purity) ensures structural integrity .

Q. What analytical techniques are critical for assessing the purity and structural integrity of this compound?

Key techniques include:

- HPLC-UV : Confirms purity (>95%) using C18 columns and gradient elution (acetonitrile/water) .

- 1H/13C NMR : Resolves proton environments (e.g., diazepane ring protons at δ 2.5–3.5 ppm) and carbon assignments in CDCl3 or DMSO-d6 .

- ESI-MS : Validates molecular weight (e.g., [M+H]+ peaks at m/z 256–540 depending on substituents ).

- FT-IR : Identifies functional groups (e.g., absence of azide stretches at 2090 cm⁻¹ in final products ).

Q. How does the presence of the 1,4-diazepane ring influence the compound’s reactivity and interaction with biological targets?

The diazepane ring introduces conformational flexibility, enabling adaptive binding to enzymes like G9a methyltransferase . Its secondary amines participate in hydrogen bonding with catalytic residues, while the diethylpropylamine chain enhances lipophilicity (logP ~2.5), improving membrane permeability . Comparative studies with acyclic analogs show 10–20× higher inhibitory activity in diazepane-containing derivatives .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data caused by the conformational flexibility of the 1,4-diazepane ring?

Dynamic effects in NMR spectra (e.g., signal broadening) are addressed using:

- Variable-temperature NMR : Cooling to 0°C slows ring inversion, splitting overlapping signals .

- 2D techniques (COSY, HSQC) : Assigns coupled protons (e.g., diazepane CH2 groups) and correlates carbons with protons .

- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts within ±0.2 ppm of experimental values, aiding ambiguous assignments .

Q. What computational strategies predict the biological activity of this compound analogs?

- Molecular docking : Screens binding poses against targets (e.g., RAGE or G9a) using software like AutoDock Vina. Derivatives with 7-methoxyquinazoline cores show IC50 values <100 nM via π-π stacking in hydrophobic pockets .

- QSAR models : Correlate substituent effects (e.g., alkyl chain length, logP) with activity. Piperidinyl and pyrrolidinyl groups improve solubility without compromising potency .

- MD simulations : Assess binding stability (>50 ns trajectories) to identify critical hydrogen bonds and hydrophobic interactions .

Q. How should discrepancies in reported biological activities of derivatives be addressed?

Discrepancies often arise from assay variability (e.g., cell line sensitivity ). Solutions include:

- Standardized protocols : Uniform IC50 determination using fluorescence polarization or enzymatic assays .

- Orthogonal validation : Surface Plasmon Resonance (SPR) confirms binding kinetics (KD values) .

- Meta-analysis of SAR : Identifies critical substituents (e.g., 3-(pyrrolidinyl)propoxy groups enhance selectivity by 5× ).

Methodological Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Nitrile gloves, safety goggles, and lab coats prevent skin/eye contact (H315/H319 hazards ).

- Ventilation : Fume hoods limit inhalation exposure (TLV: 1 ppm for amines ).

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Q. How can hydroaminomethylation be adapted to synthesize derivatives with 1,4-diazepane moieties?

Hydroaminomethylation of alkenes (e.g., ethylene) with diethylamine produces N,N-diethylpropan-1-amine . Incorporating diazepane requires:

- Pre-functionalization : Attach diazepane to the alkene via Suzuki coupling prior to hydroformylation.

- Reductive amination : Use NaBH3CN to couple diazepane with aldehyde intermediates .

- Catalyst optimization : Rhodium complexes (e.g., Rh(acac)(CO)2) improve regioselectivity for branched amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.